molecular formula C12H22O4 B14757545 Bis(2-methyl-2-butanyl) oxalate CAS No. 690-71-1

Bis(2-methyl-2-butanyl) oxalate

Cat. No.: B14757545
CAS No.: 690-71-1
M. Wt: 230.30 g/mol
InChI Key: AIKZXVUWCRXZFS-UHFFFAOYSA-N
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Description

(2-Methylbutan-2-yl)oxyacetate is an organic compound with a unique structure that includes an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylbutan-2-yl)oxyacetate typically involves esterification reactions. One common method is the reaction of 2-methylbutan-2-ol with oxoacetic acid in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of (2-Methylbutan-2-yl)oxyacetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2-Methylbutan-2-yl)oxyacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or other functionalized compounds.

Scientific Research Applications

(2-Methylbutan-2-yl)oxyacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in biochemical studies to investigate enzyme-catalyzed ester hydrolysis.

    Medicine: Research into its potential as a prodrug, where the ester group is hydrolyzed in vivo to release the active drug.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of (2-Methylbutan-2-yl)oxyacetate involves its interaction with specific molecular targets. In biochemical applications, the ester group can be hydrolyzed by esterases, releasing the corresponding alcohol and carboxylic acid. This hydrolysis reaction is crucial for its potential use as a prodrug, where the active drug is released upon ester hydrolysis.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester with similar reactivity but different physical properties.

    Isopropyl acetate: Another ester with comparable chemical behavior but distinct applications.

    Butyl acetate: Used in similar industrial applications but has different volatility and solvent properties.

Uniqueness

(2-Methylbutan-2-yl)oxyacetate is unique due to its branched structure, which can influence its reactivity and physical properties. This branching can lead to differences in boiling points, solubility, and interaction with other molecules compared to its linear counterparts.

Properties

CAS No.

690-71-1

Molecular Formula

C12H22O4

Molecular Weight

230.30 g/mol

IUPAC Name

bis(2-methylbutan-2-yl) oxalate

InChI

InChI=1S/C12H22O4/c1-7-11(3,4)15-9(13)10(14)16-12(5,6)8-2/h7-8H2,1-6H3

InChI Key

AIKZXVUWCRXZFS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)OC(=O)C(=O)OC(C)(C)CC

Origin of Product

United States

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